molecular formula C12H14F2O2 B8607122 alpha,alpha-Difluoro-4-(2-methylpropyl)benzeneacetic acid

alpha,alpha-Difluoro-4-(2-methylpropyl)benzeneacetic acid

Cat. No. B8607122
M. Wt: 228.23 g/mol
InChI Key: HEAZZOCREACFMV-UHFFFAOYSA-N
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Patent
US05583147

Procedure details

a,α-difluoro-4-isobutyl-phenylacetic acid (900 mg, 3.9 mmol) and platinum oxide (50 mg) were suspended in acetic acid (10 ml). The mixture was hydrogenated at 50 psi for 24 hours. The mixture was filtered over celite, washed with methylene chloride, concentrated in vacuo to give 2-cyclohexyl-2,2-difluoro-acetic acid as an oil (800 mg, 88%).
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([C:7]1[CH:12]=[CH:11][C:10](CC(C)C)=[CH:9][CH:8]=1)([F:6])[C:3]([OH:5])=[O:4]>C(O)(=O)C.[Pt]=O>[CH:7]1([C:2]([F:1])([F:6])[C:3]([OH:5])=[O:4])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]1

Inputs

Step One
Name
Quantity
900 mg
Type
reactant
Smiles
FC(C(=O)O)(F)C1=CC=C(C=C1)CC(C)C
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered over celite
WASH
Type
WASH
Details
washed with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(CCCCC1)C(C(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 115.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.